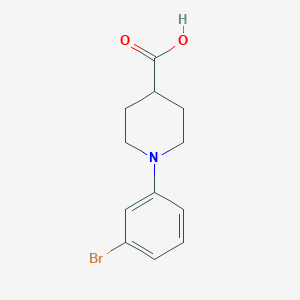

1-(3-Bromophenyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-2-1-3-11(8-10)14-6-4-9(5-7-14)12(15)16/h1-3,8-9H,4-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZDIKBWBKCELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40740918 | |

| Record name | 1-(3-Bromophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40740918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059536-36-5 | |

| Record name | 1-(3-Bromophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40740918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a robust and scientifically validated pathway for the synthesis of 1-(3-Bromophenyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a substituted aromatic ring and a saturated heterocyclic carboxylic acid. This structural motif is of significant interest in the development of novel therapeutic agents, where the piperidine ring can act as a scaffold to orient the bromophenyl group for specific biological interactions, while the carboxylic acid provides a handle for further chemical modification or to act as a key pharmacophoric feature.

The most logical and efficient synthetic strategy involves a two-step sequence, beginning with the protection of the carboxylic acid functionality of a piperidine precursor, followed by a modern cross-coupling reaction to form the crucial N-aryl bond, and concluding with deprotection to yield the target compound. This approach is favored for its high efficiency, functional group tolerance, and adaptability.

Retrosynthetic Analysis

A retrosynthetic analysis reveals the key bond disconnection at the nitrogen-aryl (N-Csp²) position. This disconnection points directly to a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, as the pivotal transformation. The starting materials are commercially available and relatively inexpensive: 1,3-dibromobenzene (or 3-bromoaniline) and ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).

Caption: Retrosynthetic pathway for the target molecule.

Core Synthesis Pathway: A Two-Step Approach

The synthesis is optimally performed in two distinct steps: (1) Palladium-catalyzed N-arylation of ethyl piperidine-4-carboxylate with 1,3-dibromobenzene, and (2) Saponification (base-catalyzed hydrolysis) of the resulting ester to afford the final carboxylic acid.

Step 1: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] It employs a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide.[3] This reaction is particularly well-suited for coupling secondary cyclic amines like piperidine derivatives.[4][5]

The Causality Behind Experimental Choices:

-

Reactants: Ethyl piperidine-4-carboxylate is used instead of the free acid to prevent the acidic proton from quenching the strong base required for the reaction and to avoid potential catalyst inhibition by the carboxylate group. 1,3-dibromobenzene is an excellent aryl partner; its reactivity is predictable, and the bromine atom provides a good handle for the palladium-catalyzed coupling.[6]

-

Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a stable palladium(II) precatalyst like [Pd(allyl)Cl]₂ or a Pd(0) source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[6][7]

-

Ligand: The success of the Buchwald-Hartwig reaction hinges on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands are essential. Ligands like XPhos or t-BuXPhos are highly effective as they promote the crucial reductive elimination step and stabilize the palladium catalyst, preventing β-hydride elimination and leading to higher yields.[6][8]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile, and to facilitate the regeneration of the Pd(0) catalyst. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6]

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to ensure that water does not interfere with the reaction and to provide good solubility for the reactants and catalyst system.[8]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Ethyl 1-(3-bromophenyl)piperidine-4-carboxylate

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), XPhos (0.04-0.08 mmol, 4-8 mol%), and sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add anhydrous toluene (5-10 mL) to the flask, followed by ethyl piperidine-4-carboxylate (1.0 mmol) and 1,3-dibromobenzene (1.2 mmol).

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (ethyl piperidine-4-carboxylate) is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ | Reliable sources for generating the active Pd(0) catalyst.[6][7] |

| Ligand | XPhos or t-BuXPhos | Bulky, electron-rich ligands that promote high catalytic activity.[6] |

| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base essential for amine deprotonation.[6] |

| Solvent | Anhydrous Toluene | Aprotic solvent with a suitable boiling point for the reaction. |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Step 2: Ester Hydrolysis (Saponification)

The final step is the conversion of the ethyl ester to the desired carboxylic acid. Base-catalyzed hydrolysis, or saponification, is a highly efficient and irreversible method for this transformation.[9][10]

The Causality Behind Experimental Choices:

-

Reagent: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are strong bases that readily attack the electrophilic carbonyl carbon of the ester.

-

Solvent System: A mixture of a water-miscible organic solvent, such as tetrahydrofuran (THF) or ethanol, and water is used. The organic solvent ensures the solubility of the ester, while water is the reagent for hydrolysis and dissolves the hydroxide base.

-

Temperature: Heating the reaction mixture (reflux) increases the rate of the hydrolysis reaction.[11]

-

Acidification: After the hydrolysis is complete, the resulting carboxylate salt is protonated by the addition of a strong acid, such as hydrochloric acid (HCl), to precipitate the final carboxylic acid product.[11]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the ethyl 1-(3-bromophenyl)piperidine-4-carboxylate (1.0 mmol) in a mixture of THF (or ethanol) and water (e.g., a 2:1 ratio).

-

Base Addition: Add an excess of sodium hydroxide (2-3 mmol) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC, showing the disappearance of the starting ester).

-

Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~2-3). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure this compound.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The spectrum is expected to show characteristic signals for the aromatic protons on the 3-bromophenyl ring, typically in the range of 6.8-7.5 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region (approximately 1.5-3.5 ppm). A key diagnostic signal will be a broad singlet far downfield (10-12 ppm), corresponding to the acidic proton of the carboxylic acid.[12]

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the aromatic carbons (110-155 ppm), the piperidine carbons (25-55 ppm), and the carbonyl carbon of the carboxylic acid (170-180 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the compound (C₁₂H₁₄BrNO₂), including the characteristic isotopic pattern for a bromine-containing molecule.

-

Infrared (IR) Spectroscopy: A very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹ are indicative of the carboxylic acid group.

Conclusion

The described two-step synthesis pathway, centered around a Buchwald-Hartwig N-arylation followed by ester hydrolysis, represents a reliable, efficient, and well-understood method for the preparation of this compound. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis and characterization of this and related compounds, facilitating further research and development in medicinal chemistry.

References

-

Deng, W., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365. [Link]

- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (2021).

-

Kuwano, R., et al. (2020). Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes. ResearchGate. [Link]

-

Wang, J., et al. (2021). Palladium-catalyzed amination strategies for aniline synthesis. ResearchGate. [Link]

-

Bao, H., et al. (2021). Pd-catalyzed coupling of aryl bromides and secondary amines using... ResearchGate. [Link]

-

Wolfe, J. P., et al. (1999). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (2009).

-

Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]

-

Cheméo (n.d.). Ethyl piperidine-4-carboxylate. Cheméo. [Link]

-

Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

-

Amgen Inc. (2021). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. [Link]

-

Hartwig, J. F., et al. (2011). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Journal of the American Chemical Society, 133(42), 16782-16791. [Link]

-

ResearchGate (2022). Design, Synthesis, Characterization, and Larvicidal Activity of Novel ethyl 3-benzoyl-7-(4-substituted)-indolizine-1-carboxylate and diethyl 3-(4-substituted)-7-(4-nitrobenzyl) indolizine-1,2-dicarboxylate analogs against. ResearchGate. [Link]

-

Royal Society of Chemistry (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

Organ, M. G., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. The Journal of Organic Chemistry, 69(23), 7959-7968. [Link]

-

Macmillan Group (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]

-

Crash Course (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

-

Stoyanov, S., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Physics & Maths Tutor (n.d.). Notes - 33 Carboxylic Acids and Derivatives. CAIE Chemistry A-level. [Link]

-

Michigan State University (n.d.). Derivatives of Carboxylic Acids. MSU Chemistry. [Link]

-

Hartwig, J. F., et al. (2019). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org. [Link]

-

LibreTexts Chemistry (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Michigan State University (n.d.). Chapter 21 The Chemistry of Carboxylic Acid Derivatives. MSU Chemistry. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)piperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(3-Bromophenyl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Piperidine scaffolds are prevalent in numerous biologically active molecules, and understanding the fundamental characteristics of substituted analogues is paramount for predicting their behavior in biological systems. This document delineates the structural features, solubility, acidity, basicity, and lipophilicity of the title compound. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, grounding theoretical knowledge in practical application. The insights herein are intended to empower researchers to make informed decisions during lead optimization, formulation development, and pharmacokinetic profiling.

Molecular Structure and Key Identifiers

This compound is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a carboxylic acid moiety. The nitrogen atom of the piperidine is substituted with a 3-bromophenyl group, which significantly influences the molecule's electronic properties and lipophilicity. The presence of both an acidic (carboxylic acid) and a basic (piperidine nitrogen) center allows the molecule to exist as a zwitterion under certain pH conditions.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | Not explicitly found; 1241725-63-2 for a structural isomer. | [1] |

| Molecular Formula | C₁₂H₁₄BrNO₂ | Calculated |

| Molecular Weight | 284.15 g/mol | Calculated |

Core Physicochemical Properties: Data & Analysis

The interplay between the lipophilic bromophenyl group, the polar carboxylic acid, and the basic piperidine nitrogen dictates the compound's overall physicochemical profile. These properties are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted/Comparative Value | Significance in Drug Development |

| Aqueous Solubility | Low (predicted) | Affects bioavailability and formulation options. |

| pKa₁ (Acidic) | ~4.5 - 5.0 (predicted) | Governs ionization of the carboxylic acid group. |

| pKa₂ (Basic) | ~8.5 - 9.5 (predicted) | Governs ionization of the piperidine nitrogen. |

| LogP | ~2.8 - 3.5 (predicted) | Indicates lipophilicity and potential for membrane permeability. |

| Melting Point | High (predicted solid) | Relevant for solid-state characterization and formulation. |

| Polar Surface Area | ~50 Ų (predicted) | Influences membrane transport and BBB penetration. |

Solubility

Causality and Field Insights: The molecular structure suggests a classic solubility challenge. The large, nonpolar 3-bromophenyl group contributes significant hydrophobic character, which tends to decrease aqueous solubility. Conversely, the carboxylic acid and piperidine nitrogen are ionizable groups. At pH values well above the acidic pKa and well below the basic pKa, the molecule will be charged (as a carboxylate or a protonated amine, respectively), which can enhance aqueous solubility. However, near its isoelectric point, the molecule will exist predominantly as a neutral zwitterion, which often exhibits minimal aqueous solubility.

Compared to its parent structure, piperidine-4-carboxylic acid, which is significantly more water-soluble, the addition of the bromophenyl group drastically reduces aqueous solubility due to increased lipophilicity and steric bulk.[1][2] The hydrochloride salt form of related compounds is often synthesized to improve solubility for research and development purposes.[3]

Acidity and Basicity (pKa)

Causality and Field Insights: As a zwitterionic compound, this compound possesses two distinct ionization constants.

-

The Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is expected to be in the typical range for aliphatic carboxylic acids, approximately 4.5 to 5.0.[4] This value is critical as it determines the pH at which the compound transitions from its neutral (-COOH) to its anionic (-COO⁻) form.

-

The Piperidine Nitrogen (pKa₂): The basicity of the piperidine nitrogen is influenced by the attached 3-bromophenyl group. Phenyl groups are generally electron-withdrawing via induction, which decreases the electron density on the nitrogen and thus lowers its basicity (raises its pKa value relative to a simple alkyl amine, but lowers it relative to an unsubstituted piperidine). The bromine atom in the meta position also contributes a slight electron-withdrawing inductive effect. Therefore, the pKa of the conjugate acid is predicted to be slightly lower than that of piperidine itself (~11.2), likely falling in the 8.5-9.5 range.

Understanding these two pKa values is essential for predicting the ionization state of the molecule at physiological pH (7.4), which in turn affects receptor binding, membrane passage, and solubility.

Lipophilicity (LogP)

Causality and Field Insights: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter for predicting a drug's ability to cross biological membranes. The presence of the bromine atom and the phenyl ring in this compound gives it a substantial lipophilic character. A predicted LogP in the range of 2.8 to 3.5 suggests that the neutral form of the molecule will readily partition into lipid environments.

This property must be balanced; while high lipophilicity can improve membrane permeability, it can also lead to issues such as poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. The LogP value is highly dependent on the ionization state of the molecule, and therefore, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is often a more physiologically relevant measure.

Spectroscopic and Analytical Characterization

Empirical characterization is necessary to confirm the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the 3-bromophenyl ring will appear in the downfield region (δ 7.0-7.5 ppm). The protons on the piperidine ring will produce complex, overlapping multiplets in the aliphatic region (δ 1.5-3.5 ppm).[5] The acidic proton of the carboxylic acid will typically be a broad singlet at a very downfield shift (δ > 10 ppm) and will be exchangeable with D₂O.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic shift around δ 175-180 ppm. Aromatic carbons will be found between δ 120-145 ppm, and the aliphatic carbons of the piperidine ring will appear upfield (δ 25-60 ppm).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight. Critically, the presence of a single bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the functional groups. A very broad O-H stretch from the hydrogen-bonded carboxylic acid will be visible from ~2500 to 3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear as a strong, sharp band around 1700-1725 cm⁻¹.[6]

Experimental Protocols for Physicochemical Characterization

The following protocols describe standardized, self-validating methods for determining the core physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The extended time allows the dissolution and precipitation processes to balance.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Caption: Shake-Flask Solubility Workflow.

Protocol: Determination of pKa (Potentiometric Titration)

This protocol directly measures the pH changes upon the addition of an acid or base to determine the ionization constants.

Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., water/methanol) to ensure complete dissolution.

-

Acidic Titration: While monitoring the pH with a calibrated electrode, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate the carboxylate and determine the basic pKa.

-

Basic Titration: In a separate experiment, titrate the dissolved compound with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid and determine the acidic pKa.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the flattest regions of the buffer zones).

Caption: Potentiometric Titration Workflow for pKa.

Protocol: Determination of Lipophilicity (Shake-Flask LogD₇.₄)

This method measures the distribution of the compound between an aqueous and an organic phase at a physiologically relevant pH.

Methodology:

-

Phase Preparation: Prepare a solution of the compound in pH 7.4 PBS. Pre-saturate both the PBS and n-octanol by shaking them together for 24 hours and then separating the layers. This prevents volume changes during the experiment.

-

Partitioning: Add a known volume of the n-octanol to the aqueous solution of the compound in a vial.

-

Equilibration: Shake the vial vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Sample both the aqueous and n-octanol layers. Quantify the concentration of the compound in each phase by HPLC-UV.

-

Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Shake-Flask LogD₇.₄ Workflow.

Stability and Storage

Based on its chemical structure, this compound is expected to be a chemically stable solid under standard laboratory conditions. However, like most complex organic molecules, it should be protected from light and moisture to prevent potential degradation over long-term storage. For optimal shelf-life, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][7]

Conclusion

This compound is a classic example of a drug-like molecule whose physicochemical properties are governed by a delicate balance of lipophilic and ionizable groups. Its predicted low aqueous solubility, zwitterionic nature with distinct acidic and basic pKa values, and significant lipophilicity present both opportunities and challenges for drug development. The experimental protocols detailed in this guide provide a robust framework for empirically verifying these critical parameters, enabling researchers to build a comprehensive data package essential for advancing a compound through the discovery and development pipeline.

References

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Boc-3-(4-bromophenyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]

-

ResearchGate. (2023). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride | 1241725-63-2 | Benchchem [benchchem.com]

- 2. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CAS 769944-78-7 | 1-N-BOC-4-(4-Bromophenyl)piperidine - Synblock [synblock.com]

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-(3-Bromophenyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromophenyl)piperidine-4-carboxylic acid is a synthetic molecule belonging to the diverse and pharmacologically significant class of arylpiperidine carboxylic acids. While direct experimental data on its mechanism of action remains to be published, a comprehensive analysis of structurally related compounds allows for the formulation of well-grounded hypotheses regarding its potential biological targets. This guide synthesizes the available evidence from analogous structures to propose likely mechanisms of action, focusing primarily on its potential as a modulator of central nervous system (CNS) targets, including monoamine transporters and various receptor systems. Furthermore, this document provides detailed experimental protocols that would be essential in formally elucidating the pharmacological profile of this compound.

Introduction: The Arylpiperidine Carboxylic Acid Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for targeting a wide range of biological macromolecules. The addition of an aryl group at the 1-position and a carboxylic acid at the 4-position creates a molecule with the potential for complex interactions with protein binding sites, including hydrogen bonding, salt bridges, and hydrophobic interactions.[3] The specific substitution on the aryl ring, in this case, a bromine atom at the meta-position, is known to significantly influence the pharmacological activity of related compounds.

Postulated Mechanisms of Action Based on Structural Analogs

Due to the absence of direct experimental data for this compound, this section will explore its potential mechanisms of action by drawing parallels with structurally similar compounds.

Monoamine Transporter Inhibition

A significant body of evidence suggests that the arylpiperidine scaffold is a potent modulator of monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). A patent for piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives explicitly describes their utility as monoamine neurotransmitter re-uptake inhibitors.[4] This is a strong indication that the core structure of this compound is predisposed to interact with these transporters. The 3-bromo substitution on the phenyl ring would likely influence the potency and selectivity for the individual transporters.

Hypothesized Signaling Pathway: Monoamine Transporter Inhibition

Caption: Experimental workflow for elucidating the mechanism of action.

Functional Assays

Following the identification of primary binding targets, functional assays are crucial to determine the compound's effect on the biological activity of these targets (e.g., agonist, antagonist, inhibitor).

Experimental Protocol: Monoamine Transporter Uptake Assay

-

Cell Culture: Use cells stably expressing the human dopamine, norepinephrine, or serotonin transporter (e.g., HEK293-hDAT).

-

Compound Pre-incubation: Incubate the cells with varying concentrations of this compound.

-

Substrate Addition: Add a radiolabeled substrate (e.g., [3H]dopamine).

-

Incubation: Allow substrate uptake for a defined period at the appropriate temperature (e.g., room temperature for 10 minutes).

-

Uptake Termination: Stop the uptake by washing the cells with ice-cold buffer.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table presents data from related compounds to provide a conceptual framework for potential potencies.

| Compound Class | Target | Representative Activity |

| Piperidine-4-carboxylic acid phenyl-alkyl-amides | Monoamine Transporters | Sub-micromolar to micromolar range [4] |

| trans-3,4-dimethyl-4-arylpiperidine derivatives | Opioid Receptors | Ki values in the low nanomolar range |

| 4-Aroylpiperidines | Sigma-1 Receptor | Ki values in the nanomolar range |

| Piperidine-4-carboxylic acid (Isonipecotic acid) | GABAa Receptor | Partial agonist activity |

Conclusion and Future Directions

The structural features of this compound strongly suggest that its mechanism of action is likely centered on the modulation of CNS targets, with a high probability of interaction with monoamine transporters. However, potential activities at opioid, sigma, and GABAa receptors also warrant investigation. The experimental workflows detailed in this guide provide a clear path forward for the definitive pharmacological characterization of this compound. Future research should focus on conducting broad primary screening followed by detailed dose-response and functional studies on the identified primary targets. Such studies are essential to unlock the full therapeutic potential of this and related arylpiperidine carboxylic acid derivatives.

References

- [Publication on biologically active 4-arylpiperidine-3-carboxylic acid deriv

- [Patent for piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives as monoamine neurotransmitter re-uptake inhibitors]. (URL not available)

- [Research on 4-Phenylpiperidine-4-carboxylic acid hydrochloride as a precursor for analgesics and psychoactive agents]. (URL not available)

- [Study on piperidine-3-carboxamide derivatives as anti-osteoporosis agents]. (URL not available)

- [Investigation of N-aryl-piperidine derivatives as histamine H3 receptor agonists]. (URL not available)

- [Research on piperidine-based analogues of cocaine and their affinity for monoamine transporters]. (URL not available)

- [Evaluation of trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists]. (URL not available)

- [Information on 1-(3-Bromophenyl)piperidine from a commercial supplier]. (URL not available)

- [Study on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands]. (URL not available)

- [Review on the synthesis and pharmacological applications of piperidine deriv

- [Research on N-(Indazol-3-yl)piperidine-4-carboxylic acids as RORγt allosteric inhibitors]. (URL not available)

- [Comparative analysis of structure-activity relationships in 4-arylpiperidine derivatives as opioid receptor antagonists]. (URL not available)

- [Review on recent advances in the synthesis and pharmacological applications of piperidine deriv

- [Study on piperidine carboxylic acid derivatives as adhesion molecule inhibitors]. (URL not available)

- [Information on 1-[(3-bromophenyl)methyl]piperidine-3-carboxylic Acid from a commercial supplier]. (URL not available)

- [Information on (S)-2-(3-Bromophenyl)piperidine hydrochloride from a commercial supplier]. (URL not available)

- [General principles of structure-activity rel

- [Study on an allosteric agonist of the muscarinic M1 receptor]. (URL not available)

- [Information on 1-(3-Bromophenyl)piperidine from a commercial supplier]. (URL not available)

- [Study on a 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as an Aurora A kinase inhibitor]. (URL not available)

- [General information on structure-activity relationships in drug design]. (URL not available)

- [Information on the role of N-BOC-piperidine-4-carboxylic acid in pharmaceutical development]. (URL not available)

- [Method for determination of radioligand specific activity using competition binding assays]. (URL not available)

- [Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid]. (URL not available)

Sources

biological activity of 1-(3-Bromophenyl)piperidine-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(3-Bromophenyl)piperidine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold for interacting with a wide array of biological targets.[1] This guide focuses on a specific, promising subclass: this compound and its derivatives. We will explore the synthesis, key biological activities, structure-activity relationships (SAR), and pharmacokinetic considerations of these compounds. This document synthesizes current knowledge to provide a comprehensive technical overview for professionals engaged in drug discovery and development, highlighting the therapeutic potential of this chemical class, particularly as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as modulators of monoamine neurotransmitter re-uptake.

Medicinal Chemistry: Synthesis of the Core Scaffold

The synthesis of 1-aryl-piperidine-4-carboxylic acid derivatives is a well-established field in organic chemistry. The introduction of the 1-(3-bromophenyl) moiety is typically achieved through nucleophilic substitution or cross-coupling reactions. A common and robust approach involves the reaction of a piperidine-4-carboxylic acid ester with an activated bromobenzene derivative.

A generalized synthetic workflow is outlined below. The rationale for using a protected carboxylic acid (e.g., an ethyl ester) is to prevent unwanted side reactions during the arylation of the piperidine nitrogen. The final hydrolysis step deprotects the carboxylic acid, yielding the target compound.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: General N-Arylation Procedure

This protocol is a representative example based on standard methodologies for C-N cross-coupling reactions.[2]

-

Reagent Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid ethyl ester (1.0 eq), 1,3-dibromobenzene (1.1 eq), a suitable base such as potassium carbonate (2.0 eq), and a polar aprotic solvent like dimethylformamide (DMF).

-

Reaction : Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Work-up : Upon completion, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

Purification : Purify the crude product via column chromatography on silica gel to yield the intermediate ester.[4]

-

Hydrolysis : Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

Final Isolation : Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the final carboxylic acid product. Filter the solid, wash with cold water, and dry under vacuum.

Key Biological Targets and Mechanisms of Action

Derivatives of the this compound scaffold have shown activity against several important therapeutic targets. The primary areas of interest are FAAH inhibition and monoamine re-uptake modulation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading fatty acid amides, most notably the endocannabinoid anandamide.[5] Inhibition of FAAH increases the endogenous levels of anandamide, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5][6]

Piperidine and piperazine ureas, which can be derived from the carboxylic acid core, are a prominent class of potent and often irreversible FAAH inhibitors.[7] These compounds act as covalent inhibitors, where the piperidine moiety helps to correctly orient the molecule in the active site for the urea's carbonyl group to be attacked by the catalytic serine (Ser241).[7] This forms a stable carbamoyl-enzyme adduct, effectively inactivating the enzyme.[7][8]

Caption: Mechanism of FAAH inhibition and its therapeutic consequences.

Monoamine Neurotransmitter Re-uptake Inhibition

A separate line of investigation has identified piperidine-4-carboxylic acid derivatives as inhibitors of monoamine neurotransmitter re-uptake, particularly for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[4] These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibitors of these transporters, such as Selective Serotonin Reuptake Inhibitors (SSRIs), are widely used for the treatment of depression and other CNS disorders.[4] The 1-arylpiperidine scaffold can effectively mimic the substrates of these transporters, leading to competitive inhibition.

Caption: Inhibition of serotonin (5-HT) re-uptake at the neuronal synapse.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. For the this compound scaffold, activity is modulated by substitutions at three key positions: the phenyl ring, the piperidine ring, and the carboxylic acid moiety.

-

Phenyl Ring : The position and nature of substituents on the phenyl ring are critical. The 3-bromo substitution provides a combination of lipophilicity and a specific steric and electronic profile that can enhance binding. Quantitative SAR studies on related analgesics have shown that lipophilicity at the meta position can enhance potency, while bulky substituents can be detrimental.[9]

-

Piperidine Ring : The piperidine ring itself acts as a key structural element. Its conformation and substitution can influence binding affinity and selectivity. For instance, in FAAH inhibitors, the piperidine/piperazine moiety is thought to induce a conformational change in the urea group that facilitates covalent modification of the enzyme.[8]

-

Carboxylic Acid Group : This functional group is a key interaction point, often forming hydrogen bonds or salt bridges with receptor targets.[10] It also serves as a synthetic handle for creating esters or amides. Amidation of the carboxylic acid to form urea derivatives is a key step in creating potent FAAH inhibitors.[7]

| Modification Site | Moiety | Target | Effect on Activity | Reference |

| Phenyl Ring | 3-Bromo | Multiple | Provides lipophilicity; specific steric/electronic profile | [9] |

| Phenyl Ring | 3'-CONH2 (on biphenyl) | FAAH | High potency (URB597) | [6] |

| Carboxylic Acid | Converted to Urea | FAAH | Essential for covalent inhibition mechanism | [7][8] |

| Carboxylic Acid | Esterification | Analgesics | Potency in the morphine-codeine range | [9] |

| Piperidine Ring | N-alkylation | Monoamine Transporters | Modulates selectivity and potency | [4] |

Pharmacokinetic (ADME) Profile

The journey of a drug through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—determines its efficacy and safety.[11] While specific ADME data for this compound derivatives are limited in the public domain, general properties of piperidine-containing drugs can provide valuable insights.

-

Absorption : The lipophilicity imparted by the bromophenyl group generally favors good oral absorption.

-

Distribution : Piperidine derivatives often exhibit a moderate to high volume of distribution, indicating penetration into tissues.[12] For CNS-acting drugs, the ability to cross the blood-brain barrier is critical and is influenced by factors like lipophilicity and hydrogen bonding capacity.

-

Metabolism : The piperidine ring and the phenyl group are potential sites of metabolism, typically via oxidation by Cytochrome P450 enzymes. The position of the bromine atom can influence metabolic stability.

-

Excretion : Metabolites and unchanged drug are typically cleared via renal or fecal routes.

Pharmacokinetic studies on related piperidine derivatives have shown a range of plasma clearances and oral bioavailabilities, highlighting the importance of empirical testing for each new chemical entity.[12][13]

Key Experimental Protocols

Protocol 1: In Vitro FAAH Inhibition Assay

This protocol describes a common fluorescence-based assay to determine the inhibitory potency (IC₅₀) of test compounds against FAAH.

-

Reagent Preparation :

-

Prepare a stock solution of human recombinant FAAH enzyme in a suitable buffer (e.g., Tris-HCl, pH 9.0).

-

Prepare a stock solution of the fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), in DMSO.

-

Prepare serial dilutions of the this compound derivative (or its urea analogue) in DMSO.

-

-

Assay Procedure :

-

In a 96-well microplate, add the assay buffer.

-

Add a small volume of the test compound dilutions to the wells. Include a positive control (e.g., URB597) and a negative control (DMSO vehicle).[6]

-

Add the FAAH enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at 37 °C to allow the inhibitor to bind.

-

Initiate the reaction by adding the AAMCA substrate solution.

-

-

Data Acquisition and Analysis :

-

Measure the increase in fluorescence (excitation ~355 nm, emission ~460 nm) over time using a plate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: In Vitro Monoamine Re-uptake Assay

This protocol uses cells expressing a specific monoamine transporter (e.g., SERT) and a radiolabeled or fluorescent substrate.

-

Cell Culture : Culture HEK-293 cells (or another suitable cell line) stably expressing the human serotonin transporter (hSERT).

-

Reagent Preparation :

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare a solution of a radiolabeled substrate like [³H]-Serotonin or a fluorescent substrate.

-

-

Assay Procedure :

-

Plate the hSERT-expressing cells in a 96-well plate.

-

Wash the cells with assay buffer.

-

Add the test compound dilutions or control (e.g., fluoxetine) and pre-incubate.

-

Add the [³H]-Serotonin solution and incubate for a short period (e.g., 10-20 minutes) at 37 °C to allow uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Data Acquisition and Analysis :

-

Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

Future Directions and Therapeutic Potential

The this compound scaffold represents a versatile platform for drug discovery. The dual potential for FAAH inhibition and monoamine re-uptake modulation suggests that these compounds could be developed for a range of indications, from chronic pain and anxiety to depression.

Key challenges and future research should focus on:

-

Selectivity : For FAAH inhibitors, ensuring high selectivity over other serine hydrolases is paramount to avoid off-target effects.[8] For monoamine transporter inhibitors, achieving the desired selectivity profile (e.g., SERT vs. NET vs. DAT) is crucial for tailoring the therapeutic effect.

-

Lead Optimization : Further SAR studies are needed to refine the scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy : Promising in vitro candidates must be advanced to in vivo animal models of pain, inflammation, or depression to validate their therapeutic potential.

References

- Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

- Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.

- Discovery of novel 1-(4-aminophenylacetyl)

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC - NIH.

- Structure activity relationship of piperidine derivatives.

- FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI.

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.

- Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. PubMed.

- The Discovery and Development of Inhibitors of F

- Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid deriv

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI.

- Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed.

- Synthetic method of 1- (4-bromophenyl) piperidine.

- Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.

- Structure Activity Rel

- Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI.

- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed.

- The Discovery and Development of Inhibitors of F

- Chapter 1 Pharmacokinetics & Pharmacodynamics. NCBI.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 3. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 4. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs [mdpi.com]

- 7. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Molecular Dynamics Simulation of 1-(3-Bromophenyl)piperidine-4-carboxylic Acid Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(3-Bromophenyl)piperidine-4-carboxylic acid scaffold represents a versatile chemical framework with significant potential in drug discovery. Analogs of this structure have been investigated for a range of therapeutic applications, including as monoamine neurotransmitter re-uptake inhibitors for central nervous system disorders and as potent analgesics.[1][2] Understanding the molecular interactions that drive the efficacy and specificity of these compounds is paramount for rational drug design. Molecular Dynamics (MD) simulation offers a powerful computational microscope to elucidate the dynamic behavior of these ligands within their biological targets at an atomic level.[3] This guide provides a comprehensive, in-depth walkthrough of the principles, protocols, and analytical techniques required to perform and interpret MD simulations for this important class of molecules, grounded in field-proven insights and best practices.

Introduction: The Scientific Rationale for Simulating Piperidine Analogs

The therapeutic promise of piperidine-4-carboxylic acid derivatives stems from their ability to interact with key biological targets like neurotransmitter transporters and receptors.[1][4] Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring and its substituents can dramatically alter binding affinity and functional activity.[5][6][7] However, static views from techniques like X-ray crystallography or molecular docking often fail to capture the full picture. Biological systems are inherently dynamic; proteins flex, water molecules mediate interactions, and ligands adjust their conformation to achieve optimal binding.

MD simulations bridge this gap by numerically solving Newton's equations of motion for every atom in the system, providing a time-resolved trajectory of molecular motion.[8] This allows us to:

-

Assess the stability of the ligand's binding pose over time.

-

Identify key protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, and quantify their persistence.

-

Analyze conformational changes in both the ligand and the protein upon binding.

-

Estimate the binding free energy, a crucial metric for predicting ligand affinity.

This guide is structured to lead the researcher from theoretical foundations to practical application, ensuring a robust and reproducible simulation workflow.

Foundational Principles: The Engine of Molecular Dynamics

An MD simulation is governed by a force field , a set of mathematical functions and parameters that describe the potential energy of the system. The force field dictates how atoms interact, defining bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces).[9] The quality of the simulation is fundamentally dependent on the accuracy of the force field.[9]

For a protein-ligand system, a hybrid approach is necessary:

-

Protein: Well-established force fields like CHARMM36 or AMBER are used. These have been extensively parameterized and validated for biomolecules.[10][11]

-

Ligand: As a non-standard molecule, the this compound analog requires custom parameterization. The CHARMM General Force Field (CGenFF) [12][13] or the General Amber Force Field (GAFF) [14] are designed for this purpose, providing parameters for drug-like molecules that are compatible with their parent biological force fields.

The overall simulation process can be visualized as a multi-stage pipeline, ensuring the system is physically realistic before data collection begins.

Part I: System Preparation - The Blueprint for a Successful Simulation

The adage "garbage in, garbage out" is especially true for MD simulations. Meticulous system preparation is the most critical phase and demands careful attention to detail. This guide will use the GROMACS simulation package, a powerful and widely-used open-source engine, as the framework for our protocols.[15][16]

Step 3.1: Protein Target Acquisition and Preparation

-

Obtain Structure: Download the crystal structure of your target protein from the Protein Data Bank (PDB).[17] For this guide, we'll hypothetically consider the human Serotonin Transporter (SERT), a target for SSRIs (PDB ID: 5I6X).[1]

-

Clean the PDB: The raw PDB file often contains non-essential molecules (e.g., co-crystallized ligands, crystallization agents) and may be missing atoms or entire loops.

-

Remove all water molecules, ions, and any ligands not relevant to your study.

-

Use tools like the pdb2gmx module in GROMACS or external software to check for and build missing heavy atoms and hydrogens.[15]

-

-

Protonation: Assign the correct protonation states to titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at the desired physiological pH (typically 7.4). This is crucial for accurate electrostatic interactions.

Step 3.2: Ligand Parameterization - A Critical Step for Novel Compounds

This is arguably the most challenging step for non-standard molecules. We must generate a topology file that describes the ligand's atomic properties and interactions in a way that is compatible with the protein force field.

Protocol: Generating Ligand Topology using CGenFF

-

Prepare Ligand Structure: Create a 3D structure of your this compound analog. This can be done using chemical drawing software (e.g., ChemDraw) and saving it in a .mol2 or .sdf format. Ensure the structure has correct bond orders and hydrogens.

-

Submit to CGenFF Server: Upload the ligand structure to the online CGenFF server.[18] The server will perform an initial parameter assignment and calculate a "penalty score" for each parameter. High penalties indicate low confidence and may require further validation.

-

Process Output: The server returns a CHARMM-compatible topology file (.str file). This file contains all the necessary parameters: atom types, charges, bond lengths, angles, and dihedrals.

-

Convert for GROMACS: The CHARMM-formatted output must be converted into a GROMACS-compatible topology (.itp file) and coordinate (.gro file). Scripts such as cgenff_charmm2gmx.py are available for this purpose.[11][18]

Causality: Using a compatible general force field like CGenFF ensures that the interactions between the ligand and the CHARMM36-described protein are physically consistent.[12][19] Mismatched force fields can lead to significant artifacts in the simulation.

Step 3.3: Building, Solvating, and Neutralizing the Complex

-

Create the Complex: Align your parameterized ligand with the binding site of the prepared protein. If the binding pose is unknown, molecular docking should be performed first. The docked pose then serves as the starting coordinate for the MD simulation.

-

Define the Simulation Box: Place the protein-ligand complex in a periodic simulation box (e.g., a cube or dodecahedron). The box should be large enough that the complex does not interact with its own image across the boundary, typically with a minimum distance of 1.0 nm from the protein to the box edge.

-

Solvation: Fill the simulation box with water molecules. An explicit solvent model, such as TIP3P, is essential for accurately capturing the hydration effects that are critical to protein-ligand binding.[20]

-

Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M). This is vital for realistic long-range electrostatics.

Part II: Running the Simulation - From Equilibration to Production

Once the system is assembled, it must be carefully relaxed and brought to the target temperature and pressure before the "production" phase where data is collected.

Protocol: GROMACS Simulation Workflow

-

Energy Minimization: The initial system, though assembled, contains steric clashes and unfavorable geometries. A steep descent or conjugate gradient energy minimization algorithm is run to relax the system and remove these high-energy contacts.[9]

-

gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr

-

gmx mdrun -v -deffnm em

-

-

NVT Equilibration (Constant Volume): The system is heated to the target temperature (e.g., 310 K for physiological systems) while the volume is kept constant. A thermostat (e.g., V-rescale) is used to control the temperature. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them without disturbing the binding pose. This step stabilizes the system's temperature.

-

gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr

-

gmx mdrun -v -deffnm nvt

-

-

NPT Equilibration (Constant Pressure): The position restraints are maintained while a barostat (e.g., Parrinello-Rahman) is added to bring the system to the target pressure (e.g., 1 bar). This step ensures the system reaches the correct density. The successful equilibration of both temperature and pressure is a self-validating check that the system is ready for production.

-

gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr

-

gmx mdrun -v -deffnm npt

-

-

Production MD: The position restraints are removed, and the simulation is run for the desired length (e.g., 100-500 nanoseconds). The atomic coordinates are saved at regular intervals (e.g., every 10 ps) to a trajectory file (.xtc or .trr), which will be used for analysis.[9]

-

gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_0_100.tpr

-

gmx mdrun -v -deffnm md_0_100

-

| Parameter | Typical Value/Method | Rationale |

| Force Field (Protein) | CHARMM36m | Well-validated for protein dynamics. |

| Force Field (Ligand) | CGenFF | Compatible with CHARMM36 for drug-like molecules.[12] |

| Water Model | TIP3P | Standard explicit water model compatible with CHARMM. |

| Integrator | Leap-frog | Efficient and stable algorithm for integrating equations of motion. |

| Time Step | 2 fs | Requires constraining bonds to hydrogen (LINCS algorithm). |

| Temperature | 310 K (V-rescale) | Simulates physiological temperature. |

| Pressure | 1 bar (Parrinello-Rahman) | Simulates atmospheric pressure. |

| Non-bonded Cutoffs | 1.2 nm | Defines the range for direct calculation of van der Waals/short-range electrostatics. |

| Long-range Electrostatics | PME (Particle Mesh Ewald) | Accurately calculates long-range electrostatic forces in a periodic system. |

| Simulation Time | 100-500 ns | Sufficient to observe local conformational changes and stable binding. |

Table 1: Recommended Simulation Parameters for a Protein-Ligand System in GROMACS.

Part III: Trajectory Analysis - Extracting Biological Insight

Step 5.1: Quality Control and Stability Assessment

Before analyzing interactions, you must validate the simulation's stability.

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms with respect to the starting structure. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein (e.g., loops), which may be important for ligand entry or conformational changes.[8]

-

Radius of Gyration (Rg): Monitor the Rg of the protein to check for any large-scale unfolding or conformational drift.

Step 5.2: Protein-Ligand Interaction Analysis

-

Hydrogen Bonds: Use analysis tools (gmx hbond) to identify and quantify the percentage of simulation time that specific hydrogen bonds between the ligand and protein exist. A persistent hydrogen bond is a strong indicator of a critical interaction.

-

Hydrophobic and van der Waals Contacts: Visualize the trajectory to identify which protein residues form a stable binding pocket around the nonpolar moieties of the ligand, such as the bromophenyl group.

Step 5.3: Binding Free Energy Estimation

While rigorous methods like alchemical free energy perturbation are computationally expensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or MM/GBSA offer a cost-effective estimate of the binding free energy (ΔG_bind).[25] These "end-point" methods calculate the free energy of the complex, protein, and ligand from trajectory snapshots.[26]

The binding free energy is calculated as:

ΔG_bind =

Each term is composed of the molecular mechanics energy in the gas phase (E_MM), the solvation free energy (G_solv), and a conformational entropy term (-TΔS).[25] While the entropy term is often neglected due to high computational cost and potential for large errors, the relative binding energies calculated with MM/PBSA can be very useful for ranking a series of analogs.

| Energy Component | Description | Contribution to Binding |

| E_vdW | van der Waals energy | Favorable (negative) |

| E_elec | Electrostatic energy | Favorable (negative) |

| G_polar (Solvation) | Polar contribution to solvation energy (from PB/GB) | Unfavorable (positive); desolvating polar groups costs energy. |

| G_nonpolar (Solvation) | Nonpolar contribution to solvation energy (from SA) | Favorable (negative); reflects the hydrophobic effect. |

| ΔG_bind (MM/PBSA) | Sum of the above components | More negative values indicate stronger binding. |

Table 2: Key Energy Components in an MM/PBSA Calculation.

Conclusion and Outlook

Molecular dynamics simulation is an indispensable tool in modern drug discovery, providing unparalleled insight into the dynamic nature of molecular recognition. For this compound analogs, these techniques allow researchers to move beyond static models and understand the precise, time-dependent interactions that govern their therapeutic effects. By carefully preparing the system, running stable and sufficiently long simulations, and performing rigorous analysis, scientists can validate binding hypotheses, explain structure-activity relationships, and rationally design next-generation compounds with improved potency and selectivity. This guide provides the foundational workflow and expert rationale to empower researchers to confidently apply these powerful computational methods to their drug development challenges.

References

-

From complex data to clear insights: visualizing molecular dynamics trajectories. Frontiers in Molecular Biosciences. [Link]

- Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]

-

VMD - Visual Molecular Dynamics. University of Illinois at Urbana-Champaign. [Link]

-

Molecular dynamics simulation of a small protein using GROMACS. BioExcel. [Link]

-

A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. PubMed. [Link]

-

Protein-Ligand Complex - MD Tutorials. GROMACS Tutorial by Justin A. Lemkul. [Link]

-

Force fields for small molecules. PMC - NIH. [Link]

-

Analysis of MD trajectories (Essential Dynamics of Proteins). HPC-Forge. [Link]

-

Force fields in GROMACS. GROMACS Documentation. [Link]

-

Development and validation of the force field parameters for drug-like molecules and their applications in structure-based drug. The University of Queensland. [Link]

-

Molecular visualization with VMD. WestDRI. [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

-

Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

CHARMM general force field: A force field for drug‐like molecules compatible with the CHARMM all‐atom additive biological force fields. Semantic Scholar. [Link]

-

Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Bio-protocol. [Link]

-

Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PMC - NIH. [Link]

-

GROMACS Tutorials. Justin A. Lemkul's GROMACS Tutorials. [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. [Link]

-

Using VMD - An Introductory Tutorial. PMC - NIH. [Link]

-

The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH. [Link]

-

Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Galaxy Training!. [Link]

-

Practical: Molecular Dynamics simulations of proteins. MPI-NAT. [Link]

-

CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force field. ResearchGate. [Link]

-

charmm2gmx: An Automated Method to Port the CHARMM Additive Force Field to GROMACS. ACS Publications. [Link]

-

Intro to Molecular Dynamics Trajectory Analysis using MDAnalysis. YouTube. [Link]

-

Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field with Broad Chemical Space Coverage for Molecular Modeling and Free Energy Calculation. ChemRxiv. [Link]

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS. PMC. [Link]

Sources

- 1. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Frontiers | From complex data to clear insights: visualizing molecular dynamics trajectories [frontiersin.org]

- 4. 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride | 1241725-63-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hpc-forge.cineca.it [hpc-forge.cineca.it]

- 9. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Force fields in GROMACS - GROMACS 2026.0 documentation [manual.gromacs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Practical: Molecular Dynamics simulations of proteins [mpinat.mpg.de]

- 17. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 18. youtube.com [youtube.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. peng-lab.org [peng-lab.org]

- 21. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]

- 22. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 23. VMD - Visual Molecular Dynamics [ks.uiuc.edu]

- 24. Using VMD - An Introductory Tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio-protocol.org [bio-protocol.org]

Methodological & Application

Application Note: Comprehensive Characterization of 1-(3-Bromophenyl)piperidine-4-carboxylic acid

Introduction

1-(3-Bromophenyl)piperidine-4-carboxylic acid is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is crucial to confirm its identity, purity, and stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the thorough characterization of this compound. The methodologies detailed herein are designed to provide a holistic understanding of the molecule's structure, physicochemical properties, and purity profile.

The following sections will delve into the theoretical underpinnings and practical applications of several core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section will provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible analytical workflow.

Overall Analytical Workflow

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The workflow outlined below ensures a comprehensive evaluation of the compound's identity, purity, and thermal stability.

Caption: Overall analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in this compound.